Poststatin
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Overview
Description
Poststatin is a specific inhibitor of prolyl endopeptidase, an enzyme that plays a crucial role in the degradation of proline-containing peptides. This compound is produced by the bacterium Streptomyces viridochromogenes MH534-30F3 . It has been studied for its potential therapeutic applications, particularly in the inhibition of bradykinin-degrading enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poststatin is typically prepared from the fermentation broths of Streptomyces viridochromogenes MH534-30F3. The process involves culturing the bacterium under specific conditions to produce the compound, followed by isolation and purification .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors, and the compound is extracted from the culture broth. The extraction process includes filtration, solvent extraction, and chromatographic techniques to purify this compound to the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: Poststatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Poststatin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of prolyl endopeptidase and related enzymes.
Biology: this compound is employed in research on peptide metabolism and enzyme inhibition.
Mechanism of Action
Poststatin exerts its effects by specifically inhibiting prolyl endopeptidase. This enzyme is involved in the degradation of proline-containing peptides, including bradykinin. By inhibiting this enzyme, this compound prevents the breakdown of these peptides, leading to increased levels of bradykinin and other bioactive peptides. This inhibition can have various physiological effects, including modulation of blood pressure and inflammatory responses .
Comparison with Similar Compounds
Prolyl oligopeptidase inhibitors: These compounds share a similar mechanism of action with poststatin, inhibiting the same enzyme.
Bradykinin-degrading enzyme inhibitors: These inhibitors also prevent the breakdown of bradykinin, similar to this compound.
Uniqueness of this compound: this compound is unique due to its specific inhibition of prolyl endopeptidase and its production by Streptomyces viridochromogenes MH534-30F3. Its structure and biological activity distinguish it from other inhibitors, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
135219-43-1 |
---|---|
Molecular Formula |
C26H47N5O7 |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(3S)-3-amino-2-oxopentanoyl]amino]-4-methylpentanoyl]-[(2S,6S)-2,6-diamino-3,7-dimethyl-5-oxooctanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H47N5O7/c1-9-16(27)22(33)23(34)30-17(10-12(2)3)24(35)31(21(14(6)7)26(37)38)25(36)20(29)15(8)11-18(32)19(28)13(4)5/h12-17,19-21H,9-11,27-29H2,1-8H3,(H,30,34)(H,37,38)/t15?,16-,17+,19-,20-,21-/m0/s1 |
InChI Key |
UNPBSZUDTFBULK-CZCKBYKRSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)N[C@H](CC(C)C)C(=O)N([C@@H](C(C)C)C(=O)O)C(=O)[C@H](C(C)CC(=O)[C@H](C(C)C)N)N)N |
SMILES |
CCC(C(=O)C(=O)NC(CC(C)C)C(=O)N(C(C(C)C)C(=O)O)C(=O)C(C(C)CC(=O)C(C(C)C)N)N)N |
Canonical SMILES |
CCC(C(=O)C(=O)NC(CC(C)C)C(=O)N(C(C(C)C)C(=O)O)C(=O)C(C(C)CC(=O)C(C(C)C)N)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
poststatin valyl-valyl-3-amino-2-oxovaleryl-leucyl-valine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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